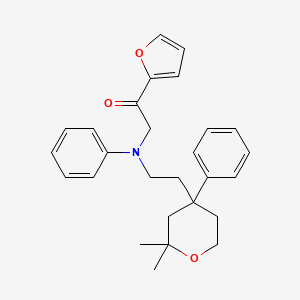
Val-Cit-PABC-Ahx-May (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Cit-PABC-Ahx-May (TFA) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The linker is cleaved in the presence of specific enzymes found within the target cells, releasing the active drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PABC-Ahx-May (TFA) involves multiple steps, including the coupling of valine and citrulline, followed by the attachment of the PABC (para-aminobenzyl carbamate) group and the Ahx (6-aminohexanoic acid) spacer. The final step involves the conjugation of the May (monomethyl auristatin E) payload. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of Val-Cit-PABC-Ahx-May (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Val-Cit-PABC-Ahx-May (TFA) undergoes several types of chemical reactions, including:
Cleavage Reactions: The linker is cleaved by specific enzymes, such as cathepsin B, found within target cells.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the release of the active drug.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Val-Cit-PABC-Ahx-May (TFA) include organic solvents, protective groups, and specific enzymes for cleavage reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficiency of the reactions .
Major Products Formed
The major product formed from the cleavage of Val-Cit-PABC-Ahx-May (TFA) is the active cytotoxic drug, monomethyl auristatin E (MMAE), which is released within the target cells to exert its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Val-Cit-PABC-Ahx-May (TFA) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Val-Cit-PABC-Ahx-May (TFA) involves the cleavage of the linker by specific enzymes, such as cathepsin B, within the target cells. This cleavage releases the active drug, monomethyl auristatin E (MMAE), which then binds to tubulin and disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Cit-PABC-MMAE: Another cleavable linker used in ADCs, similar to Val-Cit-PABC-Ahx-May (TFA), but without the Ahx spacer.
Gly-Phe-Leu-Gly-PABC-MMAE: A cleavable linker with a different peptide sequence, used in ADCs for targeted drug delivery.
Uniqueness
Val-Cit-PABC-Ahx-May (TFA) is unique due to the presence of the Ahx spacer, which provides additional flexibility and stability to the linker. This enhances the efficiency of drug release within the target cells and improves the overall therapeutic index of the antibody-drug conjugate .
Eigenschaften
Molekularformel |
C59H83ClF3N9O17 |
|---|---|
Molekulargewicht |
1282.8 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1 |
InChI-Schlüssel |
GQKXYSZBLIYTQE-FWTFXSNLSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)

![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
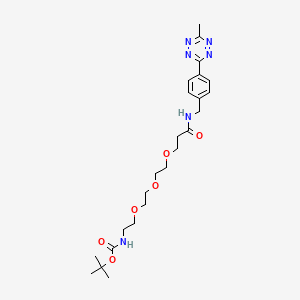

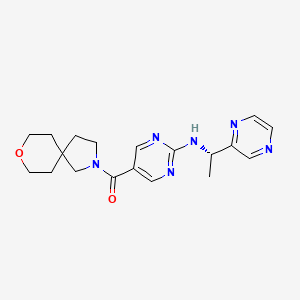
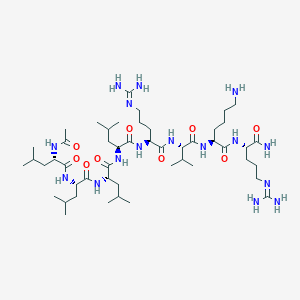
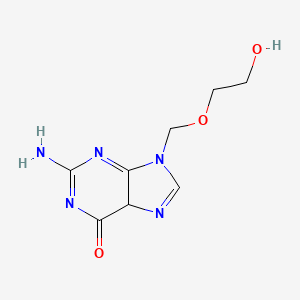
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

